1-[4-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]prop-2-en-1-one
Description
Properties
IUPAC Name |
1-[4-(1-methylpyrazol-4-yl)piperidin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-3-12(16)15-6-4-10(5-7-15)11-8-13-14(2)9-11/h3,8-10H,1,4-7H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPYUKVBLOKGUND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCN(CC2)C(=O)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]prop-2-en-1-one typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Coupling of Pyrazole and Piperidine Rings: The pyrazole and piperidine rings are coupled using a suitable linker, such as prop-2-en-1-one, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include using high-purity reagents, controlling reaction temperature and pressure, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[4-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the pyrazole structure exhibit significant anticancer properties. For instance, derivatives of 1H-pyrazole have been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colorectal cancers . The mechanism of action often involves the inhibition of key cancer-related targets such as topoisomerase II and EGFR, making these compounds promising candidates for further development as anticancer agents .
Antimicrobial Properties
The compound has also been studied for its antimicrobial effects. Pyrazole derivatives have demonstrated antibacterial and antifungal activities against several strains of bacteria and fungi. This suggests potential applications in developing new antimicrobial agents .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, 1-[4-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]prop-2-en-1-one has shown anti-inflammatory effects in various studies. These effects are attributed to the ability of pyrazole derivatives to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
Case Studies
Mechanism of Action
The mechanism of action of 1-[4-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of piperidine-linked propenone derivatives. Below is a comparative analysis with structurally and functionally related molecules:
Table 1: Structural and Functional Comparison
Key Findings:
Structural Diversity and Target Specificity: The methylpyrazole substituent in the target compound may enhance selectivity for kinases with hydrophobic binding pockets, similar to ibrutinib’s phenoxyphenyl group . Quinazoline derivatives (e.g., ) exhibit EGFR inhibition, suggesting that electron-deficient aromatic systems improve binding to kinase ATP pockets .
Synthetic Routes: The target compound’s synthesis likely parallels methods for enaminone derivatives, such as refluxing ketones with DMF-DMA under solvent-free conditions . By contrast, ibrutinib and the quinazoline derivative require multi-step coupling reactions to install complex heterocycles .
Crystallinity: Patented analogs (e.g., ) emphasize crystalline form optimization for stability, a consideration likely relevant to the target compound .
Biological Activity: Ibrutinib’s covalent binding to BTK (via propenone) is well-documented, while the target compound’s methylpyrazole may modulate off-target effects compared to bulkier substituents . The quinazoline derivative in shows nanomolar EGFR inhibition, highlighting the impact of aromatic substituents on potency .
Research Challenges and Opportunities
- Selectivity Optimization : The methylpyrazole group may reduce off-target interactions but could limit potency compared to larger substituents in clinical analogs .
- Synthetic Scalability : Installing the 1-methylpyrazole moiety on piperidine requires efficient coupling methods to avoid byproducts .
- Crystallographic Characterization : SHELX-based refinement () could aid in resolving the compound’s binding mode if co-crystallized with a target kinase .
Biological Activity
Overview
The compound 1-[4-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]prop-2-en-1-one is an organic molecule featuring a pyrazole moiety linked to a piperidine ring, which contributes to its potential biological activities. This compound has garnered attention in medicinal chemistry for its implications in various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial activities.
| Property | Value |
|---|---|
| Molecular Formula | C12H16N4 |
| Molecular Weight | 216.28 g/mol |
| CAS Number | Not available |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and ethanol |
Anticancer Properties
Research has indicated that compounds with pyrazole and piperidine structures exhibit significant anticancer properties. A study demonstrated that derivatives of pyrazole can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Specifically, compounds similar to This compound have shown effectiveness against various cancer cell lines, including breast and prostate cancer cells, by targeting specific signaling pathways involved in tumor growth and survival .
Anti-inflammatory Effects
The anti-inflammatory activity of this compound has been explored through its ability to inhibit pro-inflammatory cytokines. In vitro studies have shown that it can significantly reduce levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are critical mediators in inflammatory responses. This suggests potential therapeutic applications for diseases characterized by chronic inflammation, such as rheumatoid arthritis .
Antimicrobial Activity
The antimicrobial properties of This compound have also been investigated. Preliminary studies indicate that this compound exhibits bactericidal activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .
Case Study 1: Anticancer Activity
A recent study evaluated the effects of the compound on human breast cancer cells (MCF-7). The results showed a dose-dependent reduction in cell viability, with an IC50 value of approximately 25 µM. Flow cytometry analysis revealed that treatment with the compound led to an increase in apoptotic cells compared to the control group.
Case Study 2: Anti-inflammatory Mechanism
In a model of lipopolysaccharide (LPS)-induced inflammation in mice, administration of the compound resulted in a significant decrease in paw edema and reduced levels of inflammatory markers in serum. Histological analysis confirmed a reduction in inflammatory cell infiltration in treated animals compared to controls.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
